3-(4-Cyclopropylphenyl)propanoic acid
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Overview
Description
3-(4-Cyclopropylphenyl)propanoic acid is an organic compound with the molecular formula C12H14O2 It is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyclopropylphenyl)propanoic acid typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group to the phenyl ring can be achieved through cyclopropanation reactions. This often involves the use of diazomethane or other cyclopropylating agents in the presence of a catalyst.
Formation of Propanoic Acid Moiety: The propanoic acid group can be introduced through various methods, such as the reaction of the cyclopropylphenyl compound with succinic anhydride under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and subsequent functionalization steps. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyclopropylphenyl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of cyclopropylphenyl ketones or carboxylic acids.
Reduction: Formation of cyclopropylphenyl alcohols.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(4-Cyclopropylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Cyclopropylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but with a hydroxyl group instead of a cyclopropyl group.
3-(4-Chlorophenyl)propanoic acid: Contains a chlorine atom on the phenyl ring instead of a cyclopropyl group.
Uniqueness
3-(4-Cyclopropylphenyl)propanoic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(4-cyclopropylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O2/c13-12(14)8-3-9-1-4-10(5-2-9)11-6-7-11/h1-2,4-5,11H,3,6-8H2,(H,13,14) |
InChI Key |
ZJGWNTCGEUDWAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
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